N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide

Description

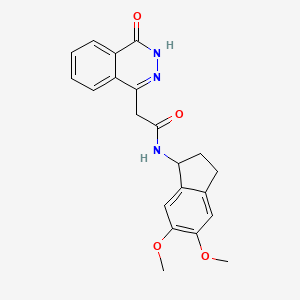

The compound N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide features a 2,3-dihydroinden-1-yl core substituted with 5,6-dimethoxy groups. The inden moiety is linked via an acetamide bridge to a 4-hydroxyphthalazin-1-yl group, a bicyclic aromatic system with a hydroxyl substituent.

Properties

Molecular Formula |

C21H21N3O4 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |

InChI |

InChI=1S/C21H21N3O4/c1-27-18-9-12-7-8-16(15(12)10-19(18)28-2)22-20(25)11-17-13-5-3-4-6-14(13)21(26)24-23-17/h3-6,9-10,16H,7-8,11H2,1-2H3,(H,22,25)(H,24,26) |

InChI Key |

YPQAZXHGAAIKNA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(CCC2=C1)NC(=O)CC3=NNC(=O)C4=CC=CC=C43)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 5,6-dimethoxyindanone and 4-oxo-3,4-dihydrophthalazine. The reaction conditions may involve:

Condensation reactions: Using catalysts such as acids or bases to facilitate the formation of the indenyl core.

Amidation reactions: Employing reagents like carbodiimides to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch reactors: For controlled synthesis and purification.

Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing nucleophiles or electrophiles to replace functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for synthesizing complex organic molecules.

Biology: Investigating its biological activity and potential as a drug candidate.

Medicine: Exploring its therapeutic potential for treating diseases.

Industry: Utilizing its unique chemical properties in materials science and catalysis.

Mechanism of Action

The mechanism of action of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE involves its interaction with molecular targets and pathways. This may include:

Binding to enzymes or receptors: Modulating their activity.

Interfering with cellular processes: Affecting cell signaling or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Inden Core

Substituent Variations on the Inden Ring

- N-(5,6-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-yl)isobutyramide (3): Substituents: 5,6-dimethoxy and 2,2-dimethyl groups on the inden ring. Acetamide group: Isobutyramide (branched alkyl chain) instead of phthalazin-yl. Synthesis: Er(OTf)₃-catalyzed reaction in acetonitrile at 40°C for 20 hours .

- Acetamide group: 4-Hydroxyphenyl instead of phthalazin-yl. Molecular weight: 267.32 g/mol vs. ~379 g/mol for the target compound . Significance: The phenolic hydroxyl group may confer antioxidant properties, but the absence of methoxy groups alters solubility and steric effects.

Functional Group Modifications

- 2-(4-Bromophenoxy)-N-(2,3-dihydro-1H-inden-1-yl)acetamide: Substituents: 4-Bromophenoxy group on the acetamide. Molecular formula: C₁₇H₁₆BrNO₂.

Analogues with Modified Acetamide Moieties

Phthalazin Derivatives

- N-(2,3-Dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide :

Pyridazinone and Triazole Derivatives

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: Core: Pyridazinone instead of phthalazin. Activity: Mixed FPR1/FPR2 agonist, highlighting the role of bicyclic systems in receptor targeting . Relevance: Demonstrates that heterocyclic acetamide derivatives can modulate G-protein-coupled receptors, suggesting a plausible mechanism for the target compound.

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) :

Biological Activity

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a compound of growing interest in medicinal chemistry due to its complex structure and potential therapeutic applications. Its unique combination of indene and phthalazin moieties may confer various biological activities, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 366.4 g/mol. The IUPAC name provides insight into its structural components, indicating the presence of methoxy groups and an acetamide functional group.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O4 |

| Molecular Weight | 366.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | KMGPYVQUUKYBIQ-UHFFFAOYSA-N |

Research indicates that the compound may exert its biological effects through interactions with specific molecular targets involved in inflammatory pathways and pain signaling. Preliminary studies suggest that it could inhibit certain enzymes or receptors associated with these processes, leading to potential anti-inflammatory and analgesic effects.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity. The compound has been shown to reduce the production of pro-inflammatory cytokines in cultured cells. For example, it decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that it possesses moderate antioxidant activity with an IC50 value comparable to standard antioxidants like ascorbic acid . This suggests that the compound may help mitigate oxidative stress-related damage.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxic effects. For instance, it showed IC50 values of 48.30 μg/mL against murine leukemia P388 cells . These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds derived from indene and phthalazin structures:

-

Case Study 1: Anti-cancer Activity

- A derivative with similar structural features was tested against human breast cancer cells and demonstrated significant apoptosis induction through caspase activation pathways.

-

Case Study 2: Analgesic Effects

- Another study reported that a related compound significantly reduced pain responses in animal models by modulating central nervous system pathways.

Q & A

Basic: What synthetic routes are commonly employed to synthesize N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the indene and phthalazine moieties. Key steps include:

- Amide bond formation : Coupling the indenyl amine with the phthalazine acetic acid derivative using carbodiimide reagents (e.g., EDC/HOBt) under inert atmospheres .

- Protection/deprotection strategies : Methoxy groups may require temporary protection (e.g., using tert-butyldimethylsilyl ethers) to prevent side reactions during synthesis .

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures high purity .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while mixed solvents (e.g., tert-BuOH/H₂O) improve click chemistry efficiency .

- Catalyst tuning : Copper(I) catalysts (e.g., CuI) accelerate azide-alkyne cycloadditions, while palladium complexes (e.g., Pd(PPh₃)₄) aid cross-coupling reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields by 15–20% .

Basic: What spectroscopic techniques are essential for structural confirmation?

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm) and carbonyl groups (C=O at ~165–170 ppm) .

- IR spectroscopy : Confirms amide bonds (C=O stretch at ~1670 cm⁻¹) and hydroxyl groups (O–H stretch at ~3200–3500 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₄N₂O₅: 423.1661) .

Advanced: How can overlapping NMR signals be resolved for structural elucidation?

- 2D NMR techniques : HSQC and HMBC correlate proton-carbon couplings to distinguish adjacent substituents (e.g., differentiating indenyl and phthalazine protons) .

- Variable-temperature NMR : Reduces signal broadening caused by hindered rotation in rigid moieties .

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments .

Basic: What in vitro assays are suitable for initial pharmacological screening?

- Enzyme inhibition assays : Test inhibition of kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .

- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for GPCRs .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative activity .

Advanced: How to design experiments for mechanistic studies of its biological activity?

- Knockout models : CRISPR/Cas9-edited cell lines (e.g., lacking target receptors) confirm specificity .

- Molecular docking : AutoDock Vina predicts binding modes to enzymes (e.g., phthalazine-interacting proteases) .

- Metabolic profiling : LC-MS/MS identifies metabolites in hepatic microsomal incubations to study degradation pathways .

Data Contradiction: How to address discrepancies in reported biological activity across studies?

- Purity validation : Re-analyze compounds via HPLC (≥95% purity) to rule out impurity-driven effects .

- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and positive controls (e.g., doxorubicin for cytotoxicity) .

- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substitutions) to isolate pharmacophores .

Experimental Design: What controls are critical in assessing bioactivity?

- Vehicle controls : DMSO concentrations ≤0.1% to avoid solvent toxicity .

- Dose-response curves : Test 6–8 concentrations (e.g., 1 nM–100 µM) to calculate IC₅₀ values .

- Blinded analysis : Independent researchers score outcomes (e.g., tumor size) to reduce bias .

Advanced: How to handle air-sensitive intermediates during synthesis?

- Schlenk techniques : Use vacuum/inert gas cycles to maintain anhydrous conditions .

- Glovebox purification : Isolate intermediates (e.g., organometallic reagents) under nitrogen atmospheres .

- Real-time monitoring : In-situ FTIR tracks reactive intermediates (e.g., acyl azides) .

Analytical Methodologies: How to validate compound identity and purity comprehensively?

- Hyphenated techniques : LC-MS (ESI+) confirms molecular ions and detects byproducts .

- Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 65.08%, H: 5.70%, N: 6.59%) .

- X-ray crystallography : Resolves absolute configuration of chiral centers in single crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.